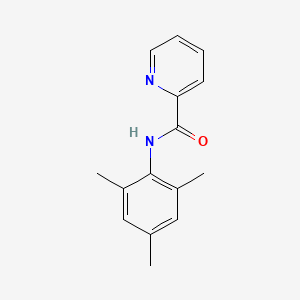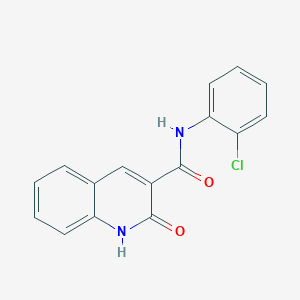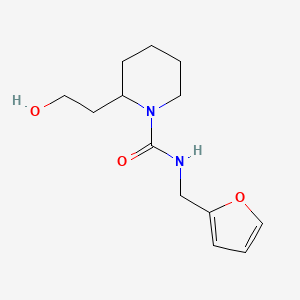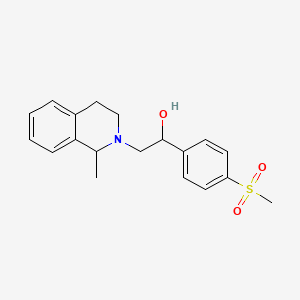![molecular formula C17H18F2N2O2 B6639843 1-Benzyl-3-[(2,5-difluorophenyl)methyl]-1-(2-hydroxyethyl)urea](/img/structure/B6639843.png)
1-Benzyl-3-[(2,5-difluorophenyl)methyl]-1-(2-hydroxyethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-3-[(2,5-difluorophenyl)methyl]-1-(2-hydroxyethyl)urea is a synthetic organic compound characterized by the presence of a benzyl group, a difluorophenyl group, and a hydroxyethyl group attached to a urea backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-[(2,5-difluorophenyl)methyl]-1-(2-hydroxyethyl)urea typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to first synthesize the benzyl and difluorophenyl intermediates separately, followed by their coupling through a urea formation reaction. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency and yield, often utilizing advanced techniques such as flow chemistry and automated synthesis to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
1-Benzyl-3-[(2,5-difluorophenyl)methyl]-1-(2-hydroxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
科学研究应用
1-Benzyl-3-[(2,5-difluorophenyl)methyl]-1-(2-hydroxyethyl)urea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor for other industrially relevant compounds.
作用机制
The mechanism of action of 1-Benzyl-3-[(2,5-difluorophenyl)methyl]-1-(2-hydroxyethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Similar compounds to 1-Benzyl-3-[(2,5-difluorophenyl)methyl]-1-(2-hydroxyethyl)urea include other urea derivatives with different substituents on the benzyl and phenyl rings. Examples include:
- 1-Benzyl-3-[(2,4-difluorophenyl)methyl]-1-(2-hydroxyethyl)urea
- 1-Benzyl-3-[(2,6-difluorophenyl)methyl]-1-(2-hydroxyethyl)urea
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, biological activity, and potential applications. The presence of the 2,5-difluorophenyl group, in particular, may confer distinct properties compared to other difluorophenyl isomers.
属性
IUPAC Name |
1-benzyl-3-[(2,5-difluorophenyl)methyl]-1-(2-hydroxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O2/c18-15-6-7-16(19)14(10-15)11-20-17(23)21(8-9-22)12-13-4-2-1-3-5-13/h1-7,10,22H,8-9,11-12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCMGVLRBLWYBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCO)C(=O)NCC2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[5-(3-chlorophenyl)-2-(2-hydroxyethyl)pyrazol-3-yl]-2-methylsulfanylpropanamide](/img/structure/B6639761.png)
![N-[[1-(4-chlorophenyl)cyclopropyl]methyl]-3-hydroxypiperidine-1-carboxamide](/img/structure/B6639767.png)
![2-[4-[(3-Phenoxyphenyl)methylamino]pyrazol-1-yl]ethanol](/img/structure/B6639772.png)
![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[2-(1-methylpiperidin-4-yl)ethyl]urea](/img/structure/B6639806.png)
![1-(2-hydroxycyclohexyl)-3-[2-(4-methyl-1H-indol-3-yl)ethyl]urea](/img/structure/B6639810.png)
![[1-[[4-Amino-6-(4-fluoroanilino)-1,3,5-triazin-2-yl]methyl]piperidin-4-yl]methanol](/img/structure/B6639816.png)
![(1-Ethylpiperidin-2-yl)-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone](/img/structure/B6639819.png)






![N-[1-(2-hydroxy-2-methylpropyl)piperidin-3-yl]-2-methylpropanamide](/img/structure/B6639866.png)
